molecular formula C31H26ClN5O4 B11075513 ethyl 6-(4-chlorophenyl)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate

ethyl 6-(4-chlorophenyl)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate

Cat. No.: B11075513
M. Wt: 568.0 g/mol
InChI Key: USOMJMISMPDYPR-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate is a complex organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorophenyl)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorophenyl)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which ethyl 6-(4-chlorophenyl)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 6-(4-chlorophenyl)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate include other pyrazine derivatives with various substituents. These compounds may share similar chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C31H26ClN5O4

Molecular Weight

568.0 g/mol

IUPAC Name

ethyl 3-benzamido-6-(4-chlorophenyl)-5-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C31H26ClN5O4/c1-4-41-31(40)27-28(35-29(38)21-11-7-5-8-12-21)34-26(25(33-27)20-15-17-22(32)18-16-20)24-19(2)36(3)37(30(24)39)23-13-9-6-10-14-23/h5-18H,4H2,1-3H3,(H,34,35,38)

InChI Key

USOMJMISMPDYPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N=C1NC(=O)C2=CC=CC=C2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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